molecular formula C8H8ClNO2 B1472104 2-Chloro-5-((S)-1-oxiranylmethoxy)-pyridine CAS No. 1823707-72-7

2-Chloro-5-((S)-1-oxiranylmethoxy)-pyridine

Cat. No. B1472104
CAS RN: 1823707-72-7
M. Wt: 185.61 g/mol
InChI Key: GERUONSHXFEOCV-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-((S)-1-oxiranylmethoxy)-pyridine, also known as C5OP, is a five-membered heterocyclic compound with the molecular formula C6H7ClNO2. It is an important intermediate in the synthesis of various heterocyclic compounds and is used in a variety of scientific research applications. C5OP is an interesting and versatile compound due to its relatively simple structure and its ability to form various derivatives.

Mechanism of Action

2-Chloro-5-((S)-1-oxiranylmethoxy)-pyridine acts as an intermediate in the synthesis of heterocyclic compounds. It is a reactive species that can undergo a variety of reactions, such as nucleophilic substitution, electrophilic substitution, and elimination reactions. These reactions enable the synthesis of a variety of heterocyclic compounds.
Biochemical and Physiological Effects
2-Chloro-5-((S)-1-oxiranylmethoxy)-pyridine is an important intermediate in the synthesis of biologically active compounds. It has been used in the synthesis of anti-inflammatory drugs, antibiotics, and antifungal agents. These compounds act by inhibiting the activity of enzymes and other proteins involved in inflammation, infection, and other processes.

Advantages and Limitations for Lab Experiments

2-Chloro-5-((S)-1-oxiranylmethoxy)-pyridine is a versatile compound that can be used in a variety of laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also easy to synthesize and can be used in a variety of reactions. However, 2-Chloro-5-((S)-1-oxiranylmethoxy)-pyridine is toxic and should be handled with care.

Future Directions

2-Chloro-5-((S)-1-oxiranylmethoxy)-pyridine is an important intermediate in the synthesis of heterocyclic compounds, and it has a wide range of applications. Future research could focus on the development of more efficient and cost-effective methods for synthesizing 2-Chloro-5-((S)-1-oxiranylmethoxy)-pyridine, as well as the development of new derivatives and applications for 2-Chloro-5-((S)-1-oxiranylmethoxy)-pyridine. Additionally, research could focus on the biological activity of 2-Chloro-5-((S)-1-oxiranylmethoxy)-pyridine and its derivatives, as well as the development of new drugs and therapies based on 2-Chloro-5-((S)-1-oxiranylmethoxy)-pyridine.

Scientific Research Applications

2-Chloro-5-((S)-1-oxiranylmethoxy)-pyridine is an important intermediate in the synthesis of heterocyclic compounds, and it is used in a variety of scientific research applications. It is used in the synthesis of biologically active compounds, such as anti-inflammatory drugs, antibiotics, and antifungal agents. 2-Chloro-5-((S)-1-oxiranylmethoxy)-pyridine is also used in the synthesis of other heterocyclic compounds, such as pyridine-2-carboxylic acids and pyridine-3-carboxylic acids.

properties

IUPAC Name

2-chloro-5-[[(2S)-oxiran-2-yl]methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-8-2-1-6(3-10-8)11-4-7-5-12-7/h1-3,7H,4-5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERUONSHXFEOCV-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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